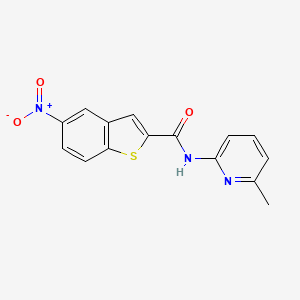

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-14(16-9)17-15(19)13-8-10-7-11(18(20)21)5-6-12(10)22-13/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYDPJWJNMJIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 1-benzothiophene-2-carboxamide followed by the introduction of the 6-methylpyridin-2-yl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the coupling of the nitrated benzothiophene with 6-methylpyridin-2-ylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and nitric acid. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Aplicaciones Científicas De Investigación

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Mecanismo De Acción

The mechanism of action of N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Properties of Selected Compounds

*Estimated based on formula C₁₅H₁₁N₃O₃S.

Functional and Pharmacological Insights

(1) Role of the 6-Methylpyridin-2-yl Group

The 6-methylpyridin-2-yl group is a critical pharmacophore in benzamide analogues (e.g., compounds 7a-e), where it optimizes in vitro activity by enhancing binding interactions . This substituent’s methyl group likely improves lipophilicity and steric compatibility with target sites. In contrast, the pyrimidine Schiff base (Compound 4b) exhibits lower structural similarity (score 0.530) to pyridinylpyrimidines, suggesting divergent target affinities .

(2) Impact of Core Heterocycles

(3) Substituent Effects

- Nitro Group : The 5-nitro substituent in the target compound may reduce solubility but enhance electrophilic reactivity, contrasting with the benzo[d][1,3]dioxole group in , which improves metabolic resistance.

- Carboxamide Linkage : The carboxamide group is conserved across compared compounds, suggesting its role in hydrogen bonding and target recognition.

ADME and Bioactivity Considerations

While ADME data for the target compound are unavailable, insights from analogues suggest:

- Pyridinylpyrimidines (similar to Compound 4b) exhibit moderate bioavailability but require optimization for blood-brain barrier penetration .

- Benzamide analogues (e.g., 7a-e) with 6-methylpyridin-2-yl groups show optimal in vitro efficacy, implying favorable pharmacokinetics for the target compound’s pyridinyl moiety .

Actividad Biológica

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be represented as follows:

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide demonstrate activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.60 µg/mL against dormant Mycobacterium bovis BCG .

Anticancer Properties

Benzothiophene derivatives have also been evaluated for their anticancer potential. A study focusing on the cytotoxic effects of benzothiophene analogs demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines such as HeLa and B16F10. The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide are attributed to its ability to inhibit leukotriene synthesis, which is crucial in inflammatory responses. Research has shown that benzothiophene derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Study 1: Antimycobacterial Activity

A study assessed the efficacy of various benzothiophene derivatives against Mycobacterium tuberculosis H37Ra. Among the tested compounds, those with structural similarities to N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide exhibited potent antitubercular activity with MIC values ranging from 2.73 to 22.86 µg/mL. The study concluded that these compounds could be developed further as antitubercular agents .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of benzothiophene derivatives were evaluated in B16F10 murine melanoma cells. The results indicated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM, while others induced significant cell death at lower concentrations. This highlights the importance of structure-activity relationships in determining the therapeutic potential of these compounds .

Data Table: Biological Activities of Related Compounds

| Compound Name | MIC (µg/mL) | Cell Line | Activity Type |

|---|---|---|---|

| N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | TBD | HeLa | Anticancer |

| Benzothiophene Derivative A | 0.60 | BCG | Antimicrobial |

| Benzothiophene Derivative B | 2.73 | MTB | Antitubercular |

| Benzothiophene Derivative C | TBD | B16F10 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.